Cas no 898437-24-6 (7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
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- 7-butyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
- 7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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- インチ: 1S/C21H27FN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-7-5-6-8-16(15)22/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
- InChIKey: USTCSFIHDVVGEC-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC2=CC=CC=C2F)CC1
7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2636-0046-5mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-40mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 40mg |
$140.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-10mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-20μmol |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-2mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-15mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-5μmol |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-3mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-25mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 25mg |
$109.0 | 2023-07-06 | |
Life Chemicals | F2636-0046-30mg |
7-butyl-8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
898437-24-6 | 90%+ | 30mg |
$119.0 | 2023-07-06 |
7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Comprehensive Analysis of 7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 898437-24-6)
The compound 7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 898437-24-6, represents a sophisticated purine derivative with significant potential in pharmaceutical research. This molecule integrates a butyl group, a fluorophenylmethylpiperazine moiety, and a methyl-substituted tetrahydro purine dione core, making it a subject of interest for drug discovery and biochemical studies. Its structural complexity and functional diversity align with current trends in targeting G-protein-coupled receptors (GPCRs) and kinase inhibition, areas highly searched in AI-driven drug development platforms.
Recent advancements in computational chemistry and structure-activity relationship (SAR) modeling have highlighted the relevance of 898437-24-6 in optimizing ligand-receptor interactions. Researchers frequently query terms like "purine-based therapeutics" and "fluorophenyl piperazine derivatives" in scientific databases, reflecting the growing demand for novel scaffolds in central nervous system (CNS) drug design. The compound’s 2-fluorophenyl group enhances binding affinity, while the butyl chain may influence lipophilicity—a critical factor in blood-brain barrier penetration, a hot topic in neuropharmacology forums.
From a synthetic perspective, 7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exemplifies modern heterocyclic chemistry techniques. Its piperazine ring is a recurring motif in FDA-approved drugs, often associated with dopamine and serotonin receptor modulation. Online discussions frequently explore "piperazine-based drug side effects" or "fluorinated drug metabolites", underscoring the need for rigorous pharmacokinetic profiling of such compounds. Analytical methods like LC-MS and NMR are essential for characterizing this molecule, as evidenced by peer-reviewed publications indexed in major search engines.
The therapeutic potential of CAS 898437-24-6 extends to inflammatory pathways and oxidative stress regulation, topics trending in precision medicine communities. Its purine-2,6-dione backbone shares similarities with xanthine derivatives, which are widely studied for their adenosine receptor antagonism—a mechanism explored in neurodegenerative disease research. SEO data reveals high traffic for queries like "purine dione solubility" and "fluorophenyl drug stability", indicating practical concerns among industrial chemists.
In conclusion, 7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione embodies the intersection of medicinal chemistry and molecular pharmacology. Its multitarget engagement profile and structural novelty position it as a candidate for further investigation in high-throughput screening campaigns. As AI-assisted drug design gains traction, compounds like 898437-24-6 will remain pivotal in addressing unmet medical needs while adhering to green chemistry principles—another frequently searched term in academic circles.
898437-24-6 (7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
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